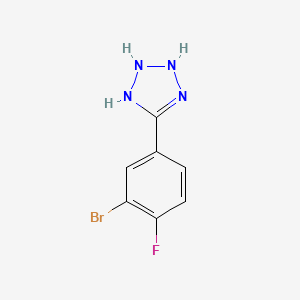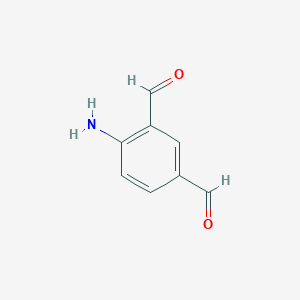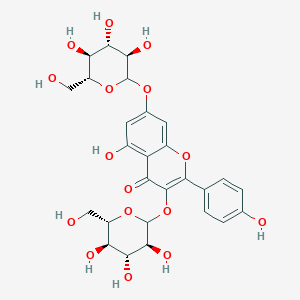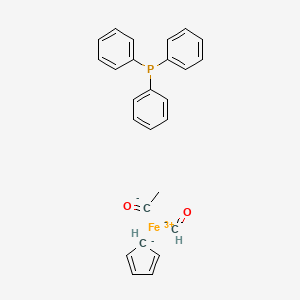
N-trityl-L-Phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-trityl-L-Phenylalanine is a derivative of the amino acid phenylalanine, where the amino group is protected by a trityl (triphenylmethyl) group. This compound is primarily used in peptide synthesis and as a protective group in various chemical reactions. The trityl group is known for its stability and ease of removal, making it a valuable tool in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-trityl-L-Phenylalanine typically involves the protection of the amino group of L-Phenylalanine with a trityl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
L-Phenylalanine+Trityl Chloride→this compound
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but is scaled up. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified using techniques such as crystallization or chromatography to obtain high purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: N-trityl-L-Phenylalanine undergoes various chemical reactions, including:
Oxidation: The trityl group can be oxidized under specific conditions, although this is less common.
Reduction: The trityl group is stable under reducing conditions, making it a good protective group.
Substitution: The trityl group can be substituted with other groups under acidic conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride are typically avoided due to the stability of the trityl group.
Substitution: Acidic conditions using trifluoroacetic acid in dichloromethane are commonly employed to remove the trityl group.
Major Products: The major product of these reactions is typically the deprotected L-Phenylalanine or its derivatives, depending on the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
N-trityl-L-Phenylalanine has several applications in scientific research:
Chemistry: Used as a protective group in peptide synthesis and other organic synthesis reactions.
Biology: Studied for its role in inhibiting certain enzymes and as a model compound in biochemical studies.
Medicine: Investigated for its potential use in drug design and development, particularly in the synthesis of peptide-based drugs.
Wirkmechanismus
The mechanism of action of N-trityl-L-Phenylalanine primarily involves its role as a protective group. The trityl group protects the amino group of phenylalanine during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reaction, the trityl group can be removed under acidic conditions, revealing the free amino group for further reactions .
Vergleich Mit ähnlichen Verbindungen
- N-trityl-p-fluoro-DL-phenylalanine
- N-trityl-p-nitro-DL-phenylalanine
- N-trityl-p-iodo-DL-phenylalanine
Comparison: N-trityl-L-Phenylalanine is unique due to its specific protective group and the stability it offers during chemical reactions. Compared to other similar compounds, it provides a balance between stability and ease of removal, making it a preferred choice in many synthetic applications .
Eigenschaften
IUPAC Name |
3-phenyl-2-(tritylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25NO2/c30-27(31)26(21-22-13-5-1-6-14-22)29-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20,26,29H,21H2,(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDAXFJBEVRMHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-(4-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14768094.png)





